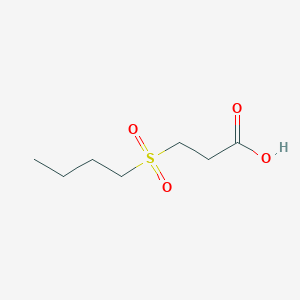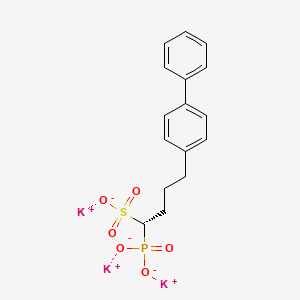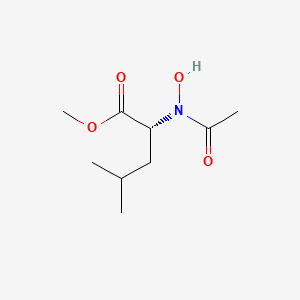
3-(Butylsulphonyl)-Propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylsulfonyl)propanoic acid is a chemical compound with the molecular formula C7H14O4S. Its structure consists of a propanoic acid backbone (CH3CH2COOH) with a butylsulfonyl group (–SO2–C4H9) attached. The compound is notable for its diverse applications in various fields.
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of butylsulfonyl chloride (C4H9SO2Cl) with propanoic acid (CH3CH2COOH) in the presence of a base (such as pyridine or triethylamine). This leads to the formation of 3-(butylsulfonyl)propanoic acid.
- Another approach is the direct sulfonation of propanoic acid using sulfur dioxide (SO2) and a suitable sulfonating agent.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
3-(Butylsulfonyl)propanoic acid can undergo various reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents: Reagents like sodium borohydride (NaBH), lithium aluminum hydride (LiAlH), and Grignard reagents are often used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Butylsulfonyl)propanoic acid finds applications in:
Chemistry: As a versatile building block for organic synthesis.
Biology: In studies related to enzyme inhibition, drug design, and bioconjugation.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action for this compound varies depending on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
3-(Butylsulfonyl)propanoic acid can be compared with other similar compounds, such as 3-(methylsulfonyl)phenylboronic acid . Highlighting its uniqueness involves considering its specific functional groups and reactivity.
Properties
Molecular Formula |
C7H14O4S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-butylsulfonylpropanoic acid |
InChI |
InChI=1S/C7H14O4S/c1-2-3-5-12(10,11)6-4-7(8)9/h2-6H2,1H3,(H,8,9) |
InChI Key |
GSHVAQAKBLEIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(3r,4s)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-(3-Chlorobenzyl)ethane-1,2-Diamine](/img/structure/B10757733.png)

![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-[(E)-2-Phenylethenyl]-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757761.png)
![(2r)-3-{[(Benzylamino)carbonyl]amino}-2-Hydroxypropanoic Acid](/img/structure/B10757771.png)
![(5s)-5-(2-Amino-2-Oxoethyl)-4-Oxo-N-[(3-Oxo-3,4-Dihydro-2h-1,4-Benzoxazin-6-Yl)methyl]-3,4,5,6,7,8-Hexahydro[1]benzothieno[2,3-D]pyrimidine-2-Carboxamide](/img/structure/B10757775.png)
![N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-(2-Phenyl-1h-Indol-3-Yl)acetamide](/img/structure/B10757777.png)
![But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine](/img/structure/B10757779.png)
![1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazoline]-4'-amine](/img/structure/B10757782.png)
![(2s)-2-{[3-(3-Aminophenyl)imidazo[1,2-B]pyridazin-6-Yl]amino}-3-Methylbutan-1-Ol](/img/structure/B10757792.png)
![4-{[5-Chloro-4-(1h-Indol-3-Yl)pyrimidin-2-Yl]amino}-N-Ethylpiperidine-1-Carboxamide](/img/structure/B10757796.png)
![2-[(2-Methoxy-5-methylphenoxy)methyl]pyridine](/img/structure/B10757799.png)


![1-(5-{2-[(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]ethyl}-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10757815.png)
